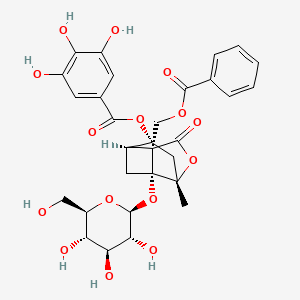

4-O-Galloylalbiflorin

Description

Properties

Molecular Formula |

C30H32O15 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |

InChI Key |

UXHIYEMICNYJGK-QKYHNZPSSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 4-O-Galloylalbiflorin: A Technical Guide to Its Natural Sourcing and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation procedures for 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available scientific literature to deliver detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Executive Summary

This compound is a naturally occurring compound predominantly found in the roots of Paeonia lactiflora, a plant species with a long history in traditional medicine. The isolation of this compound involves a multi-step process beginning with extraction from the plant material, followed by a series of chromatographic purifications. This guide outlines a comprehensive methodology for its isolation and presents the available data on its yield and purity, alongside its spectroscopic characterization.

Natural Sources

The primary and most well-documented natural source of this compound is the root of Paeonia lactiflora, commonly known as Chinese peony.[1][2] This plant is cultivated in various regions, and the concentration of its chemical constituents may vary based on growing and processing conditions.

Isolation Methodology

The isolation of this compound from Paeonia lactiflora roots is a meticulous process that leverages the compound's physicochemical properties. The general workflow involves solvent extraction, liquid-liquid partitioning, and multiple stages of chromatography.

Experimental Protocols

1. Plant Material Preparation:

-

Dried roots of Paeonia lactiflora are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered root material is extracted with a 50% aqueous acetone solution.[2] This solvent system is effective in extracting a broad range of polar and moderately polar compounds, including monoterpene glycosides.

3. Liquid-Liquid Partitioning:

-

The resulting crude extract is then subjected to liquid-liquid partitioning. Typically, this involves partitioning the extract between ethyl acetate (EtOAc) and water (H₂O).[2] This step serves to separate compounds based on their polarity, with this compound expected to partition into one of the phases based on its glycosidic and galloylated nature.

4. Chromatographic Purification:

-

The fraction containing this compound is further purified using a series of chromatographic techniques. While the specific details for this particular compound are outlined in dedicated studies, a general approach for similar compounds from Paeonia lactiflora involves:

-

Macroporous Resin Column Chromatography: The extract can be passed through a macroporous resin column to remove highly polar impurities like sugars and some pigments.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial final step to achieve high purity. A reversed-phase C18 column is commonly used with a gradient elution system, typically involving methanol and water or acetonitrile and water.

-

A generalized workflow for the isolation process is depicted below:

Data Presentation

While specific yield percentages for this compound from a given amount of starting material are not extensively reported in general literature, the purity of the final isolated compound is typically high, often exceeding 98% as determined by analytical HPLC.

| Parameter | Value/Method | Reference |

| Natural Source | Root of Paeonia lactiflora | [1][2] |

| Extraction Solvent | 50% Acetone | [2] |

| Purification | Multiple chromatographic steps including preparative HPLC | [2] |

| Purity | >98% (typical for preparative HPLC isolation) |

Structural Elucidation

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques.[2] These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Identifies the different types of protons and carbons in the molecule.

-

2D NMR (COSY, HMQC, HMBC, ROESY): Establishes the connectivity between protons and carbons, as well as the spatial proximity of different atoms, which is crucial for determining the complete structure and stereochemistry.

-

Biological Activity

Preliminary studies have shown that this compound exhibits biological activity, specifically androgen receptor (AR) binding activity.[1][2] This suggests potential applications in research areas related to hormone-dependent conditions. The galloyl moiety and its position on the albiflorin core are believed to be important for this activity.[2]

The interaction with the androgen receptor suggests a potential signaling pathway involvement, which is a subject for further investigation.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound for the scientific community. The detailed methodologies and data presented herein are intended to facilitate further research and development of this promising natural product. The elucidation of its biological activities, particularly its interaction with the androgen receptor, opens avenues for new therapeutic explorations.

References

- 1. Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, from the roots of Paeonia lactiflora (Paeoniae radix) grown and processed in Nara Prefecture, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. two-new-galloylated-monoterpene-glycosides-4-o-galloylalbiflorin-and-4-o-galloylpaeoniflorin-from-the-roots-of-paeonia-lactiflora-paeoniae-radix-grown-and-processed-in-nara-prefecture-japan - Ask this paper | Bohrium [bohrium.com]

The Biosynthesis of 4-O-Galloylalbiflorin in Paeonia lactiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonia lactiflora, a plant of significant medicinal and ornamental value, produces a diverse array of bioactive compounds. Among these are the monoterpene glucosides, including the notable 4-O-Galloylalbiflorin. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete pathway is yet to be fully elucidated, this document synthesizes existing research on the biosynthesis of its precursors, albiflorin and paeoniflorin, to propose a putative pathway for this compound. We delve into the key enzyme families implicated in this process, namely terpene synthases (TPS), cytochrome P450 monooxygenases (CYP450s), UDP-glycosyltransferases (UGTs), and acyltransferases. Furthermore, this guide presents quantitative data on relevant metabolites, detailed experimental protocols for their analysis, and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

The roots of Paeonia lactiflora are a cornerstone of traditional Chinese medicine, valued for their anti-inflammatory, analgesic, and immunomodulatory properties. These therapeutic effects are largely attributed to a class of monoterpene glucosides, with paeoniflorin and albiflorin being the most abundant. This compound is a derivative of albiflorin, distinguished by the addition of a galloyl group at the 4-hydroxyl position of the glucose moiety. This modification can significantly alter the bioactivity and pharmacokinetic properties of the parent molecule. Understanding the biosynthesis of this compound is crucial for the metabolic engineering of Paeonia lactiflora to enhance its production and for the potential chemoenzymatic synthesis of this and related compounds for pharmaceutical applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through several key stages, starting from primary metabolism and culminating in a series of specific modification reactions. The pathway can be broadly divided into four main parts:

-

Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP): This occurs via the methylerythritol phosphate (MEP) and/or the mevalonate (MVA) pathways.

-

Synthesis of the Monoterpene Scaffold: GPP is cyclized by a terpene synthase to form the characteristic pinane skeleton of albiflorin.

-

Modification of the Monoterpene Scaffold: A series of hydroxylation and glycosylation reactions, catalyzed by CYP450s and UGTs respectively, lead to the formation of albiflorin.

-

Galloylation of Albiflorin: The final step is the attachment of a galloyl group to the 4-hydroxyl position of the glucose moiety of albiflorin, a reaction likely catalyzed by a member of the BAHD acyltransferase family.

A diagrammatic representation of this proposed pathway is provided below.

Key Enzymes and Their Roles

Terpene Synthases (TPS)

Terpene synthases are responsible for the cyclization of GPP to form the basic monoterpene skeletons. In Paeonia lactiflora, a pinene synthase, designated as PlPIN, has been identified and is believed to be involved in the biosynthesis of paeoniflorin, a structurally related compound to albiflorin. It is highly probable that a similar or identical TPS is responsible for producing the pinane scaffold of albiflorin.

Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the initial monoterpene scaffold, a series of oxidative modifications are necessary. These reactions are typically catalyzed by CYP450s. While the specific CYP450s involved in albiflorin biosynthesis have not been definitively identified, transcriptome analyses of Paeonia lactiflora have revealed numerous candidate genes belonging to this family that are co-expressed with other genes in the pathway.

UDP-Glycosyltransferases (UGTs)

The addition of a glucose moiety to the hydroxylated monoterpene aglycone is a crucial step in the formation of albiflorin. This reaction is catalyzed by UGTs. Several UGTs have been identified in Paeonia lactiflora, and their substrate specificities are currently under investigation to pinpoint the enzyme responsible for the glycosylation of the albiflorin precursor.

Acyltransferases (BAHD Family)

The final and defining step in the biosynthesis of this compound is the transfer of a galloyl group from a donor molecule, likely galloyl-CoA, to the 4-hydroxyl position of the glucose residue of albiflorin. This reaction is hypothesized to be catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. Research on the related compound paeoniflorin in Paeonia ostii has identified a BAHD acyltransferase, PoDPBT, which catalyzes the benzoylation of a paeoniflorin precursor[1]. This provides strong evidence that a homologous enzyme in Paeonia lactiflora is responsible for the galloylation of albiflorin. The identification and characterization of this specific galloyltransferase is a key area for future research.

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway are limited. However, studies have reported the concentrations of albiflorin and the related compound paeoniflorin in various tissues of Paeonia lactiflora.

| Compound | Tissue | Concentration Range (mg/g dry weight) | Reference |

| Albiflorin | Root | 1.8 - 15.7 | [2] |

| Paeoniflorin | Root | 33.2 - 34.8 | [2] |

| Paeoniflorin | Root | 0.09 - 10.72% | [3] |

| Paeoniflorin | Leaf | Variable with developmental stage |

Table 1: Reported concentrations of albiflorin and paeoniflorin in Paeonia lactiflora.

Experimental Protocols

Metabolite Extraction and Analysis by UPLC-MS/MS

This protocol provides a general method for the extraction and analysis of monoterpene glucosides from Paeonia lactiflora tissues.

5.1.1. Sample Preparation

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

5.1.2. Extraction

-

Add 1.2 mL of 70% methanol to the sample.

-

Vortex the mixture for 1 minute.

-

Incubate at 4°C overnight with gentle shaking.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.

5.1.3. UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

Identification and Characterization of a Candidate Galloyltransferase

This section outlines a hypothetical workflow for identifying and functionally characterizing the enzyme responsible for the galloylation of albiflorin.

5.2.1. Candidate Gene Identification

-

Perform transcriptome sequencing (RNA-seq) on Paeonia lactiflora tissues known to accumulate this compound.

-

Identify genes annotated as BAHD acyltransferases.

-

Conduct co-expression analysis to find BAHD acyltransferase candidates whose expression profiles correlate with the accumulation of this compound.

5.2.2. Gene Cloning and Recombinant Protein Expression

-

Clone the full-length cDNA of the candidate gene(s) into a suitable expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

5.2.3. In Vitro Enzyme Assay

-

Set up a reaction mixture containing the purified recombinant enzyme, albiflorin (substrate), and galloyl-CoA (acyl donor) in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and analyze the products by UPLC-MS/MS to detect the formation of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Paeonia lactiflora is a complex process involving multiple enzyme families. While the upstream pathway leading to the formation of albiflorin can be inferred from studies on related monoterpene glucosides, the final galloylation step remains to be experimentally validated. The identification and characterization of the specific galloyltransferase responsible for this reaction is a critical next step. This will not only complete our understanding of the biosynthetic pathway but also provide a valuable tool for the biotechnological production of this compound and other galloylated natural products. The protocols and workflows outlined in this guide provide a roadmap for researchers to pursue these exciting avenues of investigation, which hold significant promise for the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

An In-depth Technical Guide to 4-O-Galloylalbiflorin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a natural compound isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to research and drug development.

Physical and Chemical Properties

Precise experimental data on some physical properties of this compound remain limited in publicly available literature. However, key identification and predicted data have been compiled below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1201580-97-3 | [1] |

| Molecular Formula | C₃₀H₃₂O₁₅ | [2] |

| Molecular Weight | 632.57 g/mol | [2] |

| Purity | 98% (commercially available) | [1] |

| Appearance | Off-white to light yellow solid (Predicted for related compounds) | [3] |

| Melting Point | Not available | |

| Boiling Point | 923.1 ± 65.0 °C (Predicted for 6'-O-galloylalbiflorin) | [3] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted for 6'-O-galloylalbiflorin) | [3] |

| pKa | 7.84 ± 0.25 (Predicted for 6'-O-galloylalbiflorin) | [3] |

| Solubility | Not available |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic methods. While the complete raw spectra are often found in specialized chemical databases or the primary literature, the key spectral features are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points |

| Mass Spectrometry (MS) | Sodium Adduct [M+Na]⁺: m/z 655 |

| ¹H NMR | Data not yet publicly compiled. |

| ¹³C NMR | Data not yet publicly compiled. |

| UV-Vis Spectroscopy | Data not yet publicly compiled. |

Experimental Protocols

Isolation of this compound from Paeonia lactiflora

The isolation of this compound typically involves the extraction of dried and powdered roots of Paeonia lactiflora with a suitable solvent, followed by a series of chromatographic separations.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The powdered roots of Paeonia lactiflora are extracted with methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined extracts are concentrated under reduced pressure to obtain a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or n-hexane-ethyl acetate) to separate different fractions.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification and quality control of this compound.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (often with a small percentage of formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (to be determined from UV-Vis spectrum) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Biological Activities and Signaling Pathways

Preliminary research suggests that galloylated monoterpene glycosides from Paeonia lactiflora possess various biological activities. The galloyl moiety, also found in compounds like epigallocatechin gallate (EGCG), is known to contribute to anti-inflammatory and antioxidant effects, often through the modulation of key signaling pathways.

Potential Modulation of NF-κB and MAPK Signaling Pathways

While direct studies on this compound are emerging, related compounds and the general class of gallotannins have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes such as cell growth, differentiation, and stress responses. Key MAPK families include ERK, JNK, and p38.

Caption: General overview of a MAPK signaling cascade.

Conclusion and Future Directions

This compound is a promising natural product with potential for further investigation in the fields of pharmacology and drug development. The presence of the galloyl group suggests potential anti-inflammatory and antioxidant properties that may be mediated through the NF-κB and MAPK signaling pathways. Future research should focus on obtaining comprehensive experimental data for its physical and chemical properties, as well as conducting detailed in vitro and in vivo studies to elucidate its precise mechanisms of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed primary research and laboratory safety protocols. The predicted data should be used with caution and validated experimentally.

References

Spectroscopic Data for 4-O-Galloylalbiflorin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a galloylated monoterpene glycoside, a class of natural products that has garnered significant interest for its potential therapeutic properties. As a derivative of albiflorin, isolated from medicinal plants such as Paeonia lactiflora, its structural characterization is crucial for advancing research into its bioactivity and potential applications in drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, MS, and IR) for this compound.

Chemical Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The logical workflow for elucidating the structure of a natural product like this compound is outlined below.

Caption: Workflow for Natural Product Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are essential.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound would be expected to show signals corresponding to the albiflorin core and the galloyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Albiflorin Moiety | |||

| Aromatic (benzoyl) | 7.2 - 8.0 | m | |

| H-1' (anomeric) | ~5.0 | d | |

| Other sugar protons | 3.5 - 4.5 | m | |

| Pinane skeleton | 1.0 - 3.0 | m | |

| Galloyl Moiety | |||

| Aromatic (galloyl) | ~7.0 | s | Two equivalent protons |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Albiflorin Moiety | ||

| Carbonyl (benzoyl ester) | 165 - 170 | |

| Aromatic (benzoyl) | 125 - 135 | |

| C-1' (anomeric) | ~100 | |

| Other sugar carbons | 60 - 80 | |

| Pinane skeleton | 20 - 60 | |

| Galloyl Moiety | ||

| Carbonyl (galloyl ester) | 165 - 170 | |

| Aromatic (galloyl) | 110 - 145 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 633.19 | Calculated for C₃₀H₃₂O₁₅ |

| [M+Na]⁺ | 655.17 | |

| [M-H]⁻ | 631.17 | |

| Fragment ions | Varies | Loss of galloyl group, sugar moiety, etc. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1200 - 1000 | C-O stretching (ester, ether, alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary for complete structural assignment.

Caption: General Workflow for NMR Analysis.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

Conclusion

While a dedicated publication with the complete spectroscopic data for this compound is currently elusive, the predicted data based on its known structural components provide a valuable reference for researchers. The experimental protocols outlined here represent the standard methodologies that would be employed for the full structural elucidation and characterization of this and other similar natural products. Further research is warranted to isolate and definitively characterize this compound to confirm these predictions and facilitate the exploration of its biological activities.

The Pharmacological Horizon of 4-O-Galloylalbiflorin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known and potential pharmacological properties and biological activities of 4-O-Galloylalbiflorin, a galloylated derivative of albiflorin. While direct research on this specific compound is limited, this document extrapolates its potential therapeutic applications based on the well-documented activities of its parent compound, albiflorin, and the known influence of galloylation on the bioactivity of natural products. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a natural compound derived from Paeonia lactiflora (peony), a plant with a long history in traditional medicine.[1][2] It is a monoterpene glycoside in which a galloyl group is attached to the albiflorin molecule. The addition of a galloyl moiety is known to significantly influence the biological activity of polyphenols, often enhancing their therapeutic properties.[3] Albiflorin itself has been the subject of numerous studies, demonstrating a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[4][5][6]

Pharmacological Properties and Biological Activities

The pharmacological profile of this compound is likely an augmentation of the activities observed in albiflorin, amplified by the presence of the galloyl group.

Anti-inflammatory Activity

Albiflorin has demonstrated significant anti-inflammatory effects in various experimental models.[4][5][7][8] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][7][9] Mechanistically, albiflorin can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] Galloylation is known to enhance the anti-inflammatory properties of compounds, suggesting that this compound may be a more potent inhibitor of these inflammatory cascades.

Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. Albiflorin has been reported to possess notable antioxidant properties.[4][5][6] It can mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[4][9] The galloyl moiety is a well-known potent antioxidant functional group. Therefore, this compound is expected to exhibit superior free radical scavenging and antioxidant capacities compared to its parent compound.

Neuroprotective Effects

Albiflorin has shown promise in protecting neuronal cells from damage and has been investigated for its potential in neurodegenerative diseases.[4] Its anti-inflammatory and antioxidant activities are key contributors to its neuroprotective effects. By mitigating neuroinflammation and oxidative stress in the brain, albiflorin may help in the management of conditions like spinal cord injury.[9] The enhanced bioactivities expected from this compound could translate to more potent neuroprotective outcomes.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the literature, the following table summarizes the reported anti-inflammatory activities of its parent compound, albiflorin, in comparison to paeoniflorin, another major constituent of Paeonia lactiflora.

| Compound | Target | Model | Inhibition Rate (%) | IC50 (mol/L) |

| Albiflorin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 17.35 | 1.3 x 10-2 |

| Paeoniflorin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 17.61 | 2.2 x 10-4 |

| Albiflorin | Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 cells | 12.94 | - |

| Paeoniflorin | Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 cells | 27.56 | - |

| Albiflorin | TNF-α Production | LPS-induced RAW 264.7 cells | 15.29 | - |

| Paeoniflorin | TNF-α Production | LPS-induced RAW 264.7 cells | 20.57 | - |

| Albiflorin | IL-6 Production | LPS-induced RAW 264.7 cells | 10.78 | - |

| Paeoniflorin | IL-6 Production | LPS-induced RAW 264.7 cells | 29.01 | - |

| Albiflorin | Cyclooxygenase-2 (COX-2) Protein Expression | LPS-induced RAW 264.7 cells | 17.21 | - |

| Paeoniflorin | Cyclooxygenase-2 (COX-2) Protein Expression | LPS-induced RAW 264.7 cells | 50.98 | - |

Data extracted from a comparative study on the anti-inflammatory activities of paeoniflorin and albiflorin.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, ERK, JNK, p38).

Antioxidant Capacity Assays

Objective: To evaluate the free radical scavenging and antioxidant potential of this compound.

Methodologies:

-

DPPH Radical Scavenging Assay: The ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.

-

ABTS Radical Scavenging Assay: The scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined by the reduction in absorbance at 734 nm.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of the compound to inhibit intracellular ROS production in cells, such as HepG2, using a fluorescent probe like DCFH-DA.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

While direct experimental evidence for this compound is still emerging, the existing body of research on albiflorin and the established effects of galloylation provide a strong foundation for predicting its pharmacological properties. This compound holds significant promise as a potent anti-inflammatory and antioxidant agent with potential applications in a variety of diseases. This guide serves as a foundational resource to stimulate and direct future research into this promising natural compound.

References

- 1. Paeonia lactiflora - Descrizione [tiiips.com]

- 2. researchgate.net [researchgate.net]

- 3. Galloylation of polyphenols alters their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A systematic review on the origin, anti-inflammatory effect, mechanism, pharmacokinetics, and toxicity of albiflorin - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Albiflorin, a Monoterpene Glycoside, Protects Myoblasts against Hydrogen Peroxide-Induced Apoptosis by Activating the Nrf2/HO-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective and Anti-inflammatory Mechanisms of 4-O-Galloylalbiflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-O-Galloylalbiflorin is limited. The following information is synthesized from studies on structurally related compounds, particularly galloylated paeoniflorin derivatives and other molecules containing a galloyl moiety. The proposed mechanisms of action are therefore inferred and require experimental validation for this compound itself.

Core Abstract

This compound, a galloylated derivative of the monoterpene albiflorin, is emerging as a compound of significant interest for its potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammation. Drawing parallels from the well-documented activities of similar galloyl-containing natural products, this guide elucidates the putative molecular mechanisms underpinning the bioactivity of this compound. The primary pathways implicated are the PI3K/Akt/Nrf2 axis, a critical regulator of cellular antioxidant responses, and the TLR4/MAPK/NF-κB signaling cascade, a key mediator of inflammatory processes. This document provides a detailed overview of these pathways, presents hypothetical quantitative data to illustrate potential efficacy, and outlines the experimental protocols necessary to validate these mechanisms.

Putative Signaling Pathways

The neuroprotective and anti-inflammatory effects of this compound are likely mediated through two principal signaling pathways:

-

PI3K/Akt/Nrf2 Pathway (Neuroprotection and Antioxidant Response): This pathway is central to cellular defense against oxidative stress. It is proposed that this compound activates PI3K, leading to the phosphorylation and activation of Akt. Activated Akt then promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes like Heme Oxygenase-1 (HO-1).[1][2]

-

TLR4/MAPK/NF-κB Pathway (Anti-inflammatory Response): In the context of inflammation, often initiated by stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is a key initiator. It is hypothesized that this compound can inhibit the activation of TLR4. This inhibition would, in turn, prevent the downstream activation of the MAPK and NF-κB signaling pathways.[3] The suppression of these pathways leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2 that are involved in the inflammatory response.[3]

Visualizing the Mechanisms

To facilitate a clearer understanding of these complex signaling cascades, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.

Caption: TLR4/MAPK/NF-κB signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on the expected outcomes from the proposed mechanisms of action.

Table 1: In Vitro Neuroprotective and Antioxidant Effects

| Parameter | Assay | Cell Line | Treatment | Result (Hypothetical) |

| Cell Viability | MTT Assay | PC12 cells | This compound + H₂O₂ | Increased cell viability by 45% vs. H₂O₂ alone |

| IC₅₀ | MTT Assay | PC12 cells | This compound | 50 µM |

| p-Akt Expression | Western Blot | PC12 cells | This compound (25 µM) | 2.5-fold increase vs. control |

| Nrf2 Nuclear Translocation | Immunofluorescence | PC12 cells | This compound (25 µM) | 3-fold increase in nuclear Nrf2 |

| HO-1 Expression | Western Blot | PC12 cells | This compound (25 µM) | 4-fold increase vs. control |

Table 2: In Vitro Anti-inflammatory Effects

| Parameter | Assay | Cell Line | Treatment | Result (Hypothetical) |

| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 cells | This compound + LPS | 60% reduction in NO production vs. LPS alone |

| TNF-α Secretion | ELISA | RAW 264.7 cells | This compound (25 µM) + LPS | 70% reduction in TNF-α secretion vs. LPS alone |

| IL-6 Secretion | ELISA | RAW 264.7 cells | This compound (25 µM) + LPS | 65% reduction in IL-6 secretion vs. LPS alone |

| iNOS Expression | Western Blot | RAW 264.7 cells | This compound (25 µM) + LPS | 5-fold decrease vs. LPS alone |

| COX-2 Expression | Western Blot | RAW 264.7 cells | This compound (25 µM) + LPS | 4.5-fold decrease vs. LPS alone |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the proposed mechanisms of action of this compound.

Cell Culture and Treatments

-

Cell Lines:

-

PC12 (pheochromocytoma of the rat adrenal medulla) for neuroprotection studies.

-

RAW 264.7 (murine macrophage) for anti-inflammatory studies.

-

-

Culture Conditions:

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Treatments:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for a specified time (e.g., 2 hours).

-

For neuroprotection assays, oxidative stress is induced with H₂O₂ (e.g., 200 µM) for 24 hours.

-

For anti-inflammatory assays, inflammation is induced with LPS (e.g., 1 µg/mL) for 24 hours.

-

Western Blot Analysis

-

Objective: To quantify the expression levels of key proteins in the signaling pathways.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize protein bands using an ECL detection system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (β-actin).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, add standards and samples to wells pre-coated with capture antibodies.

-

Incubate, wash, and add detection antibodies.

-

Add substrate solution and stop the reaction.

-

Measure absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Immunofluorescence for Nrf2 Translocation

-

Objective: To visualize and quantify the nuclear translocation of Nrf2.

-

Procedure:

-

Grow cells on glass coverslips and treat as described.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA for 30 minutes.

-

Incubate with anti-Nrf2 primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

Quantify nuclear fluorescence intensity using appropriate software.

-

Conclusion

The available evidence from related compounds strongly suggests that this compound possesses significant neuroprotective and anti-inflammatory properties. The proposed mechanisms of action, centered on the activation of the PI3K/Akt/Nrf2 pathway and the inhibition of the TLR4/MAPK/NF-κB pathway, provide a solid framework for future research. The experimental protocols and hypothetical data presented in this guide offer a roadmap for the systematic investigation and validation of this compound's therapeutic potential. Such studies are crucial for advancing this promising natural product towards clinical application in the management of neurodegenerative and inflammatory diseases.

References

- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-O-Galloylalbiflorin: A Literature Review of its Discovery and History

For Immediate Release

This technical guide provides a comprehensive literature review on the discovery, history, and initial characterization of 4-O-Galloylalbiflorin, a monoterpene glucoside isolated from the roots of Paeonia lactiflora. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical and pharmacological properties of this natural compound.

Discovery and Initial Isolation

This compound was first reported in the scientific literature in 2009. Two independent research groups detailed its isolation and structure elucidation from the roots of Paeonia lactiflora (peony).[1][2] The discovery was significant as it added a new galloylated monoterpene glycoside to the growing list of bioactive compounds identified from this medicinally important plant.

Plant Source

The primary source of this compound is the dried root of Paeonia lactiflora Pall., a plant species belonging to the Paeoniaceae family.[1][2] Peony roots have a long history of use in traditional Chinese medicine, and modern research continues to explore their rich phytochemical composition.

Experimental Protocols for Isolation and Characterization

The initial isolation of this compound involved multi-step extraction and chromatographic techniques. While specific yields and purities were not detailed in the initial publications, the general workflow can be summarized.

Extraction and Isolation Workflow

A general workflow for the isolation of this compound from Paeonia lactiflora roots, based on the initial discovery papers, is as follows:

Caption: Generalized experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] These techniques are standard for the characterization of novel natural products.

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Reference |

| ¹H NMR | Chemical Shifts (δ) | [1][2] |

| ¹³C NMR | Chemical Shifts (δ) | [1][2] |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [1][2] |

Note: Specific spectral data were not available in the abstracts of the primary literature. Access to the full-text articles is required for detailed spectral assignments.

Chemical Structure and Properties

This compound is a derivative of albiflorin, a known monoterpene glucoside. The key structural feature is the presence of a galloyl group attached at the 4-O position of the albiflorin backbone.

Chemical Formula: C₂₉H₃₄O₁₅ Molecular Weight: 626.57 g/mol

Early Biological Activity Studies

Initial investigations into the biological activity of this compound have suggested potential pharmacological effects.

Androgen Receptor Binding Activity

One of the first reported biological activities of this compound was its ability to bind to the androgen receptor.[2] This finding suggests that the compound may have a role in modulating androgen signaling pathways.

References

The Pharmacological Profile of 4-O-Galloylalbiflorin: A Review of Preclinical Evidence

A comprehensive analysis of the existing scientific literature reveals a notable absence of dedicated in vitro and in vivo studies specifically investigating the pharmacological effects of 4-O-Galloylalbiflorin. While research into related compounds from the same chemical family and plant sources is available, data directly pertaining to this compound, including its quantitative effects, detailed experimental protocols, and specific signaling pathways, remains uncharacterized in publicly accessible scientific databases.

This technical guide, therefore, serves to highlight this significant gap in the current understanding of this specific phytochemical. Researchers, scientists, and drug development professionals are encouraged to consider this lack of data as an opportunity for novel investigation into the potential therapeutic properties of this compound.

Future Directions and Areas for Investigation

Given the pharmacological activities of structurally similar compounds, future research on this compound could productively focus on the following areas:

-

Anti-inflammatory Effects: Many related natural products exhibit potent anti-inflammatory properties. In vitro studies using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) could be employed to assess the impact of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and key inflammatory mediators. Subsequent in vivo studies in animal models of inflammation, such as carrageenan-induced paw edema, would be crucial to validate these findings.

-

Neuroprotective Potential: The structural motifs present in this compound suggest a potential for neuroprotective activity. Investigating its effects on neuronal cell lines (e.g., SH-SY5Y) subjected to oxidative stress or neurotoxin-induced damage could provide initial insights. Key parameters to measure would include cell viability, reactive oxygen species (ROS) production, and apoptosis markers.

-

Antioxidant Capacity: The galloyl moiety in the compound's structure strongly suggests antioxidant potential. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be fundamental in quantifying this activity.

Hypothetical Experimental Workflow and Data Representation

Should research on this compound be undertaken, a logical experimental workflow would be essential. The following diagram illustrates a hypothetical research pipeline for investigating the anti-inflammatory effects of this compound.

Caption: Hypothetical workflow for investigating the anti-inflammatory effects of this compound.

Quantitative data generated from such studies should be meticulously organized for clarity and comparative analysis. An example of how such data could be presented is shown in the table below.

| In Vitro Assay | Parameter | This compound Concentration (µM) | Result |

| Cell Viability | IC50 (µM) | - | >100 |

| Nitric Oxide Production | IC50 (µM) | 10 | 25.5 ± 2.1 |

| 25 | 15.3 ± 1.8 | ||

| 50 | 8.7 ± 1.2 | ||

| TNF-α Secretion | % Inhibition | 25 | 45.2 ± 3.5 |

| IL-6 Secretion | % Inhibition | 25 | 52.1 ± 4.2 |

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, it is plausible that this compound could modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. A potential mechanism of action could involve the inhibition of IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Therapeutic Targets of 4-O-Galloylalbiflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin is a natural product derived from the root of Paeonia lactiflora, a plant with a long history in traditional medicine. While direct research on this compound is limited, its constituent parts, albiflorin and a galloyl moiety, have been the subject of extensive study. This technical guide synthesizes the existing literature on albiflorin and the functional implications of galloylation to propose the potential therapeutic targets and mechanisms of action of this compound. The primary therapeutic potential of this compound appears to lie in its anti-inflammatory, neuroprotective, and antioxidant properties. Key signaling pathways implicated include NF-κB, MAPK, PI3K/Akt, and the CXCL12/CXCR4 axis. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this compound, highlighting promising avenues for future investigation.

Introduction

Paeonia lactiflora, commonly known as the white peony, is a perennial flowering plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including inflammatory conditions and neurological disorders.[1] The therapeutic efficacy of Paeonia lactiflora extracts is attributed to a rich composition of bioactive molecules, including monoterpene glycosides, flavonoids, and tannins.[2][3] Among these, albiflorin is a prominent monoterpene glycoside that has demonstrated significant anti-inflammatory, neuroprotective, and antioxidant activities.[4][5][6]

This compound is a derivative of albiflorin, characterized by the addition of a galloyl group. While specific studies on this compound are not yet prevalent in the scientific literature, the well-documented pharmacological activities of both albiflorin and gallic acid (the source of the galloyl moiety) provide a strong basis for predicting its therapeutic potential. The galloyl group is known to enhance the anti-inflammatory and antioxidant properties of various compounds.[7][8] This guide will therefore extrapolate the potential therapeutic targets of this compound based on the established mechanisms of its core components.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound is likely multifaceted, targeting key pathways involved in inflammation, oxidative stress, and neuronal function.

Anti-inflammatory Effects

Inflammation is a critical component of numerous chronic diseases. Albiflorin has been shown to exert potent anti-inflammatory effects by modulating several key signaling pathways.[4] The addition of a galloyl group is expected to enhance these properties.

Key Signaling Pathways:

-

NF-κB Signaling Pathway: Albiflorin has been demonstrated to suppress the activation of the NF-κB signaling pathway.[4][9] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] It is proposed that this compound would similarly inhibit this pathway, potentially with greater efficacy due to the contribution of the galloyl moiety.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. Albiflorin has been shown to modulate the MAPK signaling cascade.[4]

-

CXCL12/CXCR4 Axis: Recent research has identified the CXCL12/CXCR4 axis as a target of albiflorin in the context of liver fibrosis, a condition with a significant inflammatory component.[10] Albiflorin was found to downregulate the expression of CXCL12 and CXCR4, leading to a reduction in pro-inflammatory cytokines.[10]

-

JAK2/STAT3 Pathway: The JAK2/STAT3 pathway is also implicated in the anti-inflammatory effects of total glucosides of peony, of which albiflorin is a major component.[10]

DOT Script for NF-κB Signaling Pathway:

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects

Albiflorin has shown considerable promise in the context of neurodegenerative diseases and neuropsychiatric disorders, such as Alzheimer's disease and depression.[5][6][9] The neuroprotective effects are attributed to its ability to modulate monoamine neurotransmitters, reduce neuroinflammation, and enhance neuroplasticity.[5][9]

Key Targets and Pathways:

-

Monoamine Neurotransmitters: Albiflorin has been shown to modulate levels of serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive function.[6]

-

Aβ Accumulation: In models of Alzheimer's disease, albiflorin has been found to reduce the accumulation of amyloid-beta (Aβ) plaques.[6][9]

-

Mitochondrial Function: Albiflorin can improve mitochondrial function, which is often impaired in neurodegenerative conditions.[6][9]

-

PI3K/Akt/Nrf2 Pathway: A derivative of paeoniflorin, 6'-O-galloylpaeoniflorin, which is structurally similar to this compound, has been shown to exert neuroprotective effects by activating the PI3K/Akt/Nrf2 pathway.[11][12] This pathway is critical for cellular antioxidant responses.

-

Nrf2/HO-1 and TLR4 Signaling: Paeoniflorin, a related compound, has been shown to ameliorate oxidative stress and neuroinflammation in Alzheimer's disease models by upregulating Nrf2 and HO-1 and downregulating TLR4.[13]

DOT Script for Neuroprotective Signaling Pathway:

Caption: Proposed activation of the PI3K/Akt/Nrf2 neuroprotective pathway.

Antioxidant Effects

Both albiflorin and the galloyl moiety possess significant antioxidant properties.[4][7] This is a key mechanism underlying their therapeutic benefits, as oxidative stress is a common factor in many diseases.

Mechanisms of Antioxidant Activity:

-

Radical Scavenging: Galloyl derivatives are potent scavengers of free radicals.[7]

-

Upregulation of Antioxidant Enzymes: As mentioned in the neuroprotection section, the activation of the Nrf2 pathway leads to the production of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12]

-

Reduction of Reactive Oxygen Species (ROS): By scavenging free radicals and boosting endogenous antioxidant defenses, this compound is expected to reduce the overall levels of reactive oxygen species in cells.

Quantitative Data

Direct quantitative data for this compound is not currently available. The following table summarizes relevant data for related compounds to provide a preliminary indication of potential efficacy. It is important to note that these values are for comparative purposes only and may not be directly transferable to this compound.

| Compound | Target/Assay | IC50 / EC50 | Cell/Model System | Reference |

| Albiflorin | PARP1 Inhibition | Not specified | HUVECs | [9] |

| 6'-O-Galloylpaeoniflorin | N/A | Not specified | PC12 cells, Rat CIRI model | [11][12] |

| Gallic Acid | DPPH Radical Scavenging | 30.53 µM | In vitro | [14] |

| Gallic Acid-Gelatin Conjugate | Acetylcholinesterase Inhibition | 7.1 ± 1.3 mg/mL | In vitro | [15] |

| Gallic Acid-Gelatin Conjugate | α-Amylase Inhibition | 9.8 ± 1.1 mg/mL | In vitro | [15] |

Experimental Protocols

The following are generalized experimental protocols based on studies of albiflorin and related compounds. These can serve as a starting point for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (macrophages for inflammation studies), PC12 (neuronal cells for neuroprotection studies), HUVECs (endothelial cells).

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) or induction of cellular stress (e.g., oxygen-glucose deprivation - OGD).

Western Blot Analysis

-

Purpose: To determine the expression levels of key proteins in signaling pathways.

-

Procedure:

-

Cell lysates are prepared, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-p65, Nrf2, HO-1, β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

DOT Script for Western Blot Workflow:

Caption: A generalized workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of target genes.

-

Procedure:

-

Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2^-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong theoretical framework can be constructed based on the known activities of its constituent molecules, albiflorin and gallic acid. The primary therapeutic potential of this compound appears to be in the treatment of inflammatory and neurodegenerative diseases, driven by its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/Nrf2, as well as the CXCL12/CXCR4 axis.

Future research should focus on:

-

Isolation and Characterization: The isolation of pure this compound is a prerequisite for detailed pharmacological studies.

-

In Vitro Validation: The proposed mechanisms of action should be validated using relevant cell-based assays.

-

In Vivo Efficacy: The therapeutic efficacy of this compound should be evaluated in animal models of inflammatory and neurodegenerative diseases.

-

Pharmacokinetic and Toxicological Studies: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for its development as a therapeutic agent.

This technical guide provides a roadmap for the scientific community to explore the therapeutic potential of this compound, a promising natural product with the potential to address significant unmet medical needs.

References

- 1. hovane.com [hovane.com]

- 2. Paeonia Lactiflora Extract - Description [tiiips.com]

- 3. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review on the origin, anti-inflammatory effect, mechanism, pharmacokinetics, and toxicity of albiflorin - Arabian Journal of Chemistry [arabjchem.org]

- 5. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 6. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]

- 11. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity of a gallic acid-gelatin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 4-O-Galloylalbiflorin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of 4-O-Galloylalbiflorin from plant material, primarily the roots of Paeonia lactiflora. The document also outlines potential signaling pathways associated with its biological activity, based on current scientific understanding of related compounds.

Introduction

This compound is a monoterpene glucoside found in the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. This compound, along with other structurally related molecules like paeoniflorin and albiflorin, is of significant interest to researchers for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The galloyl moiety attached to the albiflorin core is believed to play a crucial role in its bioactivity.

This document provides a comprehensive guide for the extraction of the crude plant material, followed by a multi-step purification process to isolate this compound with high purity.

Extraction and Purification Workflow

The overall process for isolating this compound involves an initial solvent extraction from the dried and powdered plant material, followed by preliminary purification using macroporous resin chromatography and final purification by preparative high-performance liquid chromatography (HPLC).

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material and Pre-treatment

-

Plant Source : Dried roots of Paeonia lactiflora.

-

Protocol :

-

Grind the dried roots into a fine powder (approximately 40-60 mesh).

-

Dry the powder in a vacuum oven at 60°C to a constant weight to remove residual moisture.

-

Extraction

-

Objective : To extract monoterpene glycosides, including this compound, from the plant powder.

-

Method : Ultrasonic-assisted solvent extraction.

-

Protocol :

-

Weigh 100 g of the dried Paeonia lactiflora root powder.

-

Place the powder in a flask and add 1000 mL of 70% (v/v) aqueous ethanol.

-

Perform ultrasonic extraction for 45 minutes at a temperature of 50°C.

-

After the first extraction, filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue with another 1000 mL of 70% ethanol under the same conditions to maximize yield.

-

Combine the supernatants from both extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

-

Lyophilize the remaining aqueous solution to obtain the crude extract powder.

-

Preliminary Purification: Macroporous Resin Column Chromatography

-

Objective : To remove highly polar and non-polar impurities and enrich the fraction containing monoterpene glycosides.

-

Materials :

-

Macroporous adsorption resin (e.g., D101 or equivalent).

-

Glass column.

-

Ethanol and deionized water for elution.

-

-

Protocol :

-

Swell and pack the macroporous resin into a glass column according to the manufacturer's instructions.

-

Dissolve the crude extract in a small amount of deionized water.

-

Load the dissolved extract onto the pre-equilibrated column.

-

Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions for each ethanol concentration and monitor the composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the fractions that show a high content of the target compounds (typically eluting in the 30-50% ethanol fractions).

-

Concentrate the combined fractions to dryness to obtain the semi-purified extract.

-

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective : To isolate this compound from other co-eluting compounds to achieve high purity.

-

Instrumentation :

-

Preparative HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

-

Protocol :

-

Dissolve the semi-purified extract in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC with the following conditions (these may require optimization based on the specific column and system):

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : Acetonitrile.

-

Gradient Elution : A linear gradient from 10% to 40% B over 60 minutes.

-

Flow Rate : 10-15 mL/min.

-

Detection Wavelength : 230 nm and 280 nm.

-

-

Inject the sample onto the column.

-

Collect fractions based on the retention time of the peak corresponding to this compound, as determined by prior analytical HPLC analysis of the semi-purified extract.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the high-purity fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain pure this compound.

-

Quantitative Data Summary

The following table summarizes typical yields and purities at different stages of the purification process. These values are illustrative and may vary depending on the quality of the plant material and the specific experimental conditions.

| Purification Stage | Starting Material (g) | Product Weight (g) | Purity of this compound (%) |

| Crude Extraction | 100 | 15 - 20 | < 1 |

| Macroporous Resin | 15 | 3 - 5 | 10 - 20 |

| Preparative HPLC | 3 | 0.1 - 0.3 | > 98 |

Potential Signaling Pathways of this compound

Direct studies on the signaling pathways of this compound are limited. However, based on the known activities of its structural components (albiflorin and a galloyl group), its primary mechanisms of action are likely related to anti-inflammatory and antioxidant pathways.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

The galloyl moiety is a well-known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The proposed mechanism involves the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Antioxidant Activity and ROS Scavenging

The phenolic hydroxyl groups in the galloyl moiety of this compound are likely responsible for its antioxidant properties. It can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

By directly scavenging ROS, this compound can mitigate oxidative damage to vital cellular components, which is a key factor in the pathogenesis of many diseases.

Application Note: HPLC-UV Method for the Quantification of 4-O-Galloylalbiflorin in Herbal Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Galloylalbiflorin is a naturally occurring compound found in certain herbal extracts, notably from species of the Paeonia genus. It is a derivative of albiflorin, distinguished by the presence of a galloyl group. The quantification of this compound is essential for the standardization of herbal extracts and for quality control in the development of herbal medicinal products. This application note provides a detailed protocol for the quantification of this compound in herbal extracts using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to be robust, accurate, and precise for research and quality control applications.

Logical Relationship of this compound

This compound is structurally composed of an albiflorin core with a gallic acid moiety attached via an ester linkage. Understanding this relationship is key to the analytical approach.

Caption: Chemical relationship of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. A Diode Array Detector (DAD) is recommended for spectral analysis and method development.

| Parameter | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV or DAD Detector |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 10-25% B; 10-25 min: 25-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B (for column re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 278 nm (Optimal for the galloyl moiety) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Herbal Extract)

-

Extraction: Accurately weigh 1.0 g of the powdered herbal material. Add 25 mL of 70% ethanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

Caption: HPLC-UV workflow for this compound.

Method Validation and Data Presentation

The described HPLC-UV method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following tables summarize typical quantitative data that should be obtained during method validation.

Table 1: Linearity and Range

The linearity of the method is determined by injecting a series of standard solutions and constructing a calibration curve by plotting the peak area against the concentration.

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |